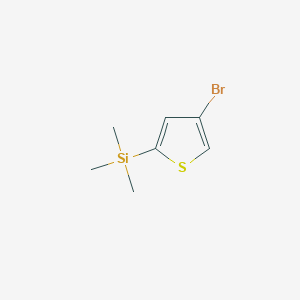

4-Bromo-2-(trimethylsilyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSJATTVQJWOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77998-61-9 | |

| Record name | 4-Bromo-2-(trimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-(trimethylsilyl)thiophene CAS number and properties

Executive Summary

4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9) is a high-value heteroaromatic building block critical to the synthesis of organic semiconductors, including oligothiophenes and fused-ring systems like dithienosiloles. Its structural utility lies in its orthogonal reactivity : the C4–Br bond allows for palladium-catalyzed cross-coupling (Suzuki, Stille), while the C2–TMS group serves as either a robust blocking group to direct regioselectivity or a latent handle for ipso-substitution/Hiyama coupling. This guide details its physicochemical properties, regioselective synthesis, and application in advanced materials.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (4-Bromothiophen-2-yl)trimethylsilane |

| CAS Number | 77998-61-9 |

| Molecular Formula | C₇H₁₁BrSSi |

| Molecular Weight | 235.22 g/mol |

| SMILES | C(C)C1=CC(Br)=CS1 |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.31 g/mL (at 25 °C) |

| Boiling Point | ~85–90 °C at 10 mmHg (Estimated); ~235 °C at 760 mmHg |

| Flash Point | 96 °C |

| Solubility | Soluble in hexanes, DCM, THF, toluene; insoluble in water |

| Stability | Moisture sensitive (store under inert atmosphere); Light sensitive |

Spectral Signature (¹H NMR in CDCl₃)[7][8]

-

δ 7.45 (d, J=1.5 Hz, 1H): H5 proton (α-position to Sulfur, deshielded).

-

δ 7.18 (d, J=1.5 Hz, 1H): H3 proton (β-position, ortho to TMS).

-

δ 0.30 (s, 9H): Trimethylsilyl group.

-

Note: Coupling constants (J) are typical for meta-coupling in thiophenes.

Synthesis & Production Strategy

The synthesis of 4-bromo-2-(trimethylsilyl)thiophene relies on Regioselective Halogen-Metal Exchange (HME) . The starting material, 2,4-dibromothiophene, possesses two bromine atoms with distinct reactivities. The C2-bromine (α-position) is significantly more acidic and reactive towards lithium-halogen exchange than the C4-bromine (β-position) due to the inductive effect of the sulfur atom.

Experimental Protocol

Objective: Synthesis of 4-Bromo-2-(trimethylsilyl)thiophene from 2,4-dibromothiophene.

Reagents:

-

2,4-Dibromothiophene (1.0 eq)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

-

Chlorotrimethylsilane (TMSCl) (1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

-

Solvation: Charge the flask with 2,4-dibromothiophene (e.g., 24.2 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Selective Lithiation: Add n-BuLi (105 mmol) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent equilibration to the thermodynamically stable 3-lithio species or dilithiation.

-

Trapping: Stir at -78 °C for 1 hour. Add TMSCl (120 mmol) dropwise.

-

Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution.[4]

-

Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Distill under reduced pressure (vacuum distillation) to obtain the product as a clear liquid.

Reaction Engineering Visualization

Figure 1: Workflow for the regioselective synthesis of 4-bromo-2-(trimethylsilyl)thiophene via Halogen-Metal Exchange.

Applications & Reactivity Profile

This compound is a "linchpin" in the construction of conjugated materials. Its utility stems from the ability to selectively activate the C-Br bond while preserving the C-Si bond, or vice versa.

Orthogonal Functionalization

-

C4-Br Activation (Suzuki/Stille Coupling): The bromine at the 4-position is an excellent handle for Pd-catalyzed cross-coupling. Because the TMS group is bulky and electronically distinct, it does not interfere with oxidative addition at the C-Br bond under standard conditions.

-

Application: Synthesis of 3-substituted thiophenes or oligomers where the 2-position needs to remain protected.

-

-

C2-TMS Activation (Hiyama/Ipso-Substitution): The TMS group can be converted to a halide (ipso-bromination/iodination) using NBS/NIS, or used directly in Hiyama couplings.

-

Application: After building a complex backbone at C4, the C2-TMS group can be removed (deprotection with TBAF) to liberate the α-proton for polymerization, or converted to an iodide for a second coupling event.

-

Pathway Logic Diagram

Figure 2: Divergent reactivity pathways demonstrating orthogonal control over the thiophene scaffold.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

Precautions:

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The C-Si bond can be susceptible to protodesilylation under acidic/moist conditions over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

-

Spill: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

Fluorochem. 4-Bromo-2-(trimethylsilyl)thiophene Product Sheet. Retrieved from

-

ChemicalBook. 4-Bromo-2-(trimethylsilyl)thiophene Properties and Suppliers. Retrieved from

-

Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[5] Acta Chemica Scandinavica, 1959. (Foundational work on bromothiophene reactivity).

-

PubChem. Compound Summary for CID 91972119. Retrieved from

- Getzler, Y. et al. "Synthesis of Thiophene-Based Materials for Organic Electronics." Journal of Organic Chemistry, 1997. (Discussion on silyl-thiophene utility).

Sources

- 1. Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08023F [pubs.rsc.org]

- 2. iris.unito.it [iris.unito.it]

- 3. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

Chemical structure and molecular weight of 4-Bromo-2-(trimethylsilyl)thiophene

[1]

Executive Summary

4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9) is a bifunctional heteroaromatic intermediate characterized by two chemically orthogonal reactive sites: a bromine atom at the beta (4) position and a trimethylsilyl (TMS) group at the alpha (2) position.[1]

This structural asymmetry is its primary value proposition. It allows researchers to perform regioselective functionalization . The bromine atom facilitates standard cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) without disturbing the TMS group. Conversely, the TMS group serves as a robust protecting group for the alpha-position that can later be activated via ipso-substitution (e.g., iodination) or removed (protodesilylation) to unveil a reactive C-H bond. This "linchpin" capability makes it indispensable in the bottom-up synthesis of regioregular polythiophenes and complex oligomers for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Physicochemical Profile

| Property | Data |

| IUPAC Name | (4-Bromothiophen-2-yl)trimethylsilane |

| CAS Number | 77998-61-9 |

| Molecular Formula | C₇H₁₁BrSSi |

| Molecular Weight | 235.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.31 g/mL (at 25°C) |

| Boiling Point | ~96°C (at reduced pressure, est.)[2] |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Hexanes; Insoluble in water |

| Stability | Moisture sensitive (slow hydrolysis of TMS); Light sensitive (C-Br bond) |

Synthesis & Production Protocols

The most reliable and chemically sound route to 4-Bromo-2-(trimethylsilyl)thiophene utilizes Lithium-Halogen Exchange (Li-Hal) on 2,4-dibromothiophene. This method exploits the differential acidity and stability of thiophene anions.

Core Mechanism: The Regioselectivity Principle

In 2,4-dibromothiophene, the bromine at the C2 position (alpha to sulfur) is significantly more reactive toward lithium-halogen exchange than the bromine at C4 (beta). The inductive effect of the sulfur atom stabilizes the negative charge at C2, making the C2-lithio species the kinetic and thermodynamic product at low temperatures (-78°C).

Step-by-Step Experimental Protocol

Reagents:

-

2,4-Dibromothiophene (1.0 equiv)

-

n-Butyllithium (n-BuLi), 1.6M in hexanes (1.05 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous THF and 2,4-dibromothiophene.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This temperature is critical to prevent "halogen dance" (scrambling of the bromine position).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution typically turns yellow/orange, indicating the formation of 4-bromo-2-lithiothiophene .

-

Hold: Stir at -78°C for 1 hour to ensure complete exchange at the C2 position.

-

-

Quenching: Add TMSCl dropwise. The electrophile attacks the lithiated C2 position.

-

Warming: Allow the reaction to warm slowly to room temperature over 2-3 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether or hexanes. Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via vacuum distillation or flash chromatography (Silica gel, Hexanes) to isolate the product.

Visualizing the Chemistry

Figure 1: Synthesis Pathway

This diagram illustrates the selective lithiation at the C2 position followed by silylation.

Caption: Regioselective synthesis via Lithium-Halogen exchange at the alpha-position.

Figure 2: Orthogonal Reactivity Map

This diagram demonstrates how the two functional groups (Br and TMS) can be reacted independently.

Caption: Orthogonal reaction pathways allowing modular scaffold construction.

Applications in R&D

1. Organic Electronics (OFETs & OPVs)

-

Regioregularity Control: In the synthesis of poly(3-hexylthiophene) (P3HT) derivatives, controlling the coupling direction is vital for high charge mobility. 4-Bromo-2-(trimethylsilyl)thiophene acts as a "stopper" or a specific initiation unit.

-

Oligomer Synthesis: It is used to build defined-length oligothiophenes. The TMS group blocks the alpha-position, forcing coupling to occur only at the bromine site. Once the chain is extended, the TMS group is converted to an iodide (via ipso-iodination with ICl) to allow for a final coupling step.

2. Pharmaceutical Bioisosteres

-

Scaffold Design: Thiophenes are common bioisosteres for benzene rings in drug design (e.g., in NSAIDs or antihistamines). This compound allows medicinal chemists to introduce a thiophene ring with a specific substitution pattern (meta-like) that is difficult to access via direct electrophilic aromatic substitution (which favors the 2,5-positions).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The C-Si bond is relatively stable but can degrade under acidic conditions or prolonged exposure to moisture.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

PubChem. "4-bromo-2-(trimethylsilyl)thiophene (Compound)."[2] National Library of Medicine. Available at: [Link]

-

ChemSRC. "4-Bromo-2-(trimethylsilyl)thiophene: Physicochemical Properties and CAS Data." Available at: [Link]

-

Bar, S.; Martin, M.I. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide."[3] Molbank2021 , 2021, M1296. (Demonstrates lithiation selectivity principles in thiophenes). Available at: [Link][4][5][6]

Sources

- 1. Halogenated Thiophenes | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 4-bromo-2-(trimethylsilyl)thiophene (C7H11BrSSi) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Safety Data Sheet (SDS) for 4-Bromo-2-(trimethylsilyl)thiophene

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-2-(trimethylsilyl)thiophene

This guide provides an in-depth analysis of the safety protocols, chemical properties, and handling procedures for 4-Bromo-2-(trimethylsilyl)thiophene (CAS No. 77998-61-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and the scientific rationale behind critical safety measures, ensuring a self-validating system of laboratory practice.

Core Chemical Profile and Hazard Analysis

4-Bromo-2-(trimethylsilyl)thiophene is a versatile organosilicon compound widely utilized as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures for pharmaceutical and materials science applications. Its utility stems from the dual reactivity of the bromine and trimethylsilyl (TMS) groups, which can be selectively functionalized. However, this reactivity also dictates its hazard profile.

1.1. GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] It is crucial to understand that these classifications represent potential effects upon exposure, which are mitigated through the engineering controls and personal protective equipment detailed in subsequent sections.

-

GHS07: Harmful/Irritant: This pictogram signifies that the substance can cause irritation and may be harmful if ingested or inhaled.[1]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

1.2. Physicochemical Properties and Associated Risks

A thorough understanding of the compound's physical properties is the foundation of a reliable risk assessment. These values dictate appropriate storage conditions, fire response, and handling techniques.

| Property | Value | Scientific Implication & Risk Factor |

| Molecular Formula | C₇H₁₁BrSSi | The presence of Bromine (Br) and Sulfur (S) indicates that hazardous gases, such as hydrogen bromide and sulfur oxides, may be released upon thermal decomposition.[5][6] |

| Molecular Weight | 235.21 g/mol | [1][7] |

| Appearance | Clear to slightly brown liquid | Visual inspection is a key first step. Discoloration may indicate degradation or impurities, warranting re-evaluation before use. |

| Flash Point | 96 °C (204.8 °F) | [8] This is a Class IIIA combustible liquid. While not highly flammable, it can ignite if heated above its flash point and exposed to an ignition source.[9] |

| Sensitivity | Light, Air, and Heat Sensitive | [3] This dictates the necessity for storage under an inert atmosphere, in amber vials, and at reduced temperatures to prevent degradation and maintain reagent integrity. |

The Self-Validating System: Protocols for Safe Handling and Storage

A self-validating safety system is one where adherence to protocol inherently confirms safe practice. The following procedures are designed to minimize exposure and preserve chemical purity.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to create a barrier between the researcher and the chemical.

-

Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[10][11][12] The risk of respiratory irritation (H335) makes this control mandatory.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] This is a critical defense against serious eye irritation (H319).

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[11] A flame-retardant lab coat and closed-toe shoes are required.[10] Contaminated clothing must be removed immediately and washed before reuse.[4]

-

Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed near the workstation.[5]

Caption: PPE and Safe Handling Workflow.

2.2. Storage and Incompatibility

Correct storage is paramount for both safety and experimental success.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, ideally in a refrigerator at 2-8°C.[3][7][10] The container should be charged with an inert gas like Argon or Nitrogen to prevent degradation from air exposure.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6][12][13] Contact with these materials can lead to vigorous, exothermic reactions.

Emergency Response Protocols

In the event of an incident, a structured, rapid response is critical to minimizing harm.

3.1. First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air.[5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[5][10]

-

Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting.[5][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10]

3.2. Fire-Fighting and Spill Containment

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Do not use a direct water jet, as it may spread the material.

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases including carbon oxides (CO, CO₂), sulfur oxides (SOx), hydrogen halides (HBr), and silicon oxides.[5][6] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

-

Spill Response: Evacuate the area and ensure adequate ventilation.[11] Remove all sources of ignition.[10] Wear full PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[10][11] Do not allow the chemical to enter drains or waterways.[10][11]

Caption: Decision Tree for Emergency Response.

Field Application: Safety in a Cross-Coupling Reaction

To contextualize these safety requirements, consider a typical Suzuki cross-coupling reaction protocol using 4-Bromo-2-(trimethylsilyl)thiophene. This demonstrates how safety protocols are integrated directly into the experimental workflow.

Objective: Synthesize 4-Aryl-2-(trimethylsilyl)thiophene.

Protocol:

-

Inert Atmosphere Setup:

-

Action: Assemble the reaction glassware (round-bottom flask, condenser) and dry thoroughly under vacuum with a heat gun. Backfill the system with Argon or Nitrogen.

-

Scientific Rationale: The sensitivity of the reagent and potential organometallic intermediates to air and moisture necessitates an inert atmosphere to prevent degradation and ensure reaction efficiency.[3]

-

-

Reagent Addition:

-

Action: In the fume hood, add the palladium catalyst, ligand, and base to the flask. Add the arylboronic acid. Using a syringe, transfer the 4-Bromo-2-(trimethylsilyl)thiophene into the reaction flask through a septum.

-

Safety Rationale: All transfers of the liquid reagent are performed under engineering controls (fume hood) and using techniques (syringe) that minimize the risk of spills, skin contact, and vapor inhalation.[12]

-

-

Reaction and Monitoring:

-

Action: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Safety Rationale: Perform heating using a controlled heating mantle. The fume hood sash should be kept as low as possible during the reaction.[14]

-

-

Workup and Extraction:

-

Action: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Safety Rationale: The quenching process should be done cautiously. All extraction and concentration steps must be performed in the fume hood to manage solvent vapors.

-

-

Waste Disposal:

-

Action: Segregate all waste streams. Aqueous waste containing residual palladium and boron compounds should be collected separately from organic solvent waste. Solid waste (gloves, silica gel) should also be collected in a designated hazardous waste container.

-

Scientific Rationale: Chemical waste must be disposed of according to local, regional, and national regulations to prevent environmental contamination.[15] Halogenated and non-halogenated solvent waste streams are typically segregated.

-

Conclusion

4-Bromo-2-(trimethylsilyl)thiophene is a valuable synthetic tool whose risks are well-defined and manageable. By adopting a proactive safety mindset grounded in the scientific principles behind each precaution—from understanding its chemical sensitivities to implementing robust engineering controls and emergency plans—researchers can handle this compound with confidence and integrity. This guide serves as a framework for developing such a system, ensuring that scientific advancement and personal safety proceed in tandem.

References

- Vertex AI Search. Chemical label 4-Bromo-2-(trimethylsilyl)thiophene. Accessed February 12, 2026.

- Echemi.

- TCI Chemicals. SAFETY DATA SHEET - B5060: 4-Bromo-2-thiophenemethanol. Published March 26, 2025.

- Fluorochem. 4-BROMO-2-(TRIMETHYLSILYL)THIOPHENE. Accessed February 12, 2026.

- Chemsrc. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9. Published August 25, 2025.

- Fisher Scientific. SAFETY DATA SHEET - 2-(Bromoacetyl)thiophene. Published December 22, 2025.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-bromothiophene. Published April 28, 2025.

- CymitQuimica. SAFETY DATA SHEET - 2-Bromo-3-(bromomethyl)thiophene. Published December 31, 2025.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromothiophenol. Published December 21, 2025.

- Fisher Scientific. SAFETY DATA SHEET - Thiophene. Accessed February 12, 2026.

- ECHEMI.

- Santa Cruz Biotechnology.

- TCI Chemicals. SAFETY DATA SHEET - 2-Bromo-1-propene. Published January 29, 2025.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-trans-stilbene. Published March 31, 2024.

- Fisher Scientific. SAFETY DATA SHEET - Thiophene, 3-bromo-. Published September 26, 2009.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-(trifluoromethylthio)benzene. Published January 16, 2026.

- Fisher Scientific. SAFETY DATA SHEET - 2-Bromothiophene. Published March 23, 2012.

- CymitQuimica. Safety Data Sheet - 2-Bromo-5-(bromomethyl)thiophene. Published December 19, 2024.

- ECHEMI.

- Reagentia. 4-Bromo-2-(trimethylsilyl)thiophene (1 x 1 g). Accessed February 12, 2026.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-trans-stilbene. Published December 25, 2025.

- LabSolutions. 4-Bromo-2-(trimethylsilyl)thiophene. Accessed February 12, 2026.

- Seedion. 4-Bromo-2-(trimethylsilyl)thiophene. Accessed February 12, 2026.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemical-label.com [chemical-label.com]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2-(trimethylsilyl)thiophene - 杂环化合物 - 西典实验 [seedior.com]

- 8. 4-Bromo-2-(trimethylsilyl)thiophene | CAS#:77998-61-9 | Chemsrc [chemsrc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Brominated Silyl Thiophenes

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of brominated silyl thiophenes in organic solvents. These functionalized heterocycles are of significant interest in materials science and pharmaceutical development, and understanding their solubility is paramount for their synthesis, purification, and application. This document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing the solubility of this unique class of compounds.

Introduction: The Synthetic Utility and Solubility Challenge

Brominated silyl thiophenes are versatile building blocks in organic synthesis. The bromine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of complex molecular architectures. The silyl groups, typically trialkylsilyl moieties, can act as protecting groups, direct metallation, or modulate the electronic properties and stability of the thiophene ring. However, the introduction of both bromine and silyl substituents significantly alters the polarity, molecular weight, and intermolecular forces of the parent thiophene, leading to complex solubility profiles that can be challenging to predict.

A fundamental principle in predicting solubility is the concept of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] Thiophene itself is a non-polar, aromatic compound that is miscible with many common organic solvents such as acetone, benzene, and diethyl ether.[3][4][5] However, the addition of polarizable bromine atoms and bulky, nonpolar silyl groups introduces competing factors that influence solubility in nuanced ways.

Factors Influencing the Solubility of Brominated Silyl Thiophenes

The solubility of a brominated silyl thiophene in a given organic solvent is a multifactorial issue. The key determinants can be categorized as follows:

The Role of the Silyl Group

Trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are generally considered to be nonpolar and lipophilic. Their primary influence on solubility is through:

-

Increased van der Waals Interactions: The alkyl chains of the silyl group increase the surface area of the molecule, leading to stronger van der Waals forces with nonpolar solvents.

-

Disruption of Crystal Packing: The steric bulk of silyl groups can disrupt the crystal lattice of the solid, reducing the energy required to break intermolecular forces and dissolve the compound.[6]

-

Increased Lipophilicity: The introduction of a silyl group generally increases the compound's affinity for nonpolar, organic phases.[7]

The Influence of Bromine Substitution

The position and number of bromine atoms on the thiophene ring have a significant impact on solubility:

-

Increased Molecular Weight and Polarizability: Bromine is a heavy and highly polarizable atom. Its presence increases the overall molecular weight and the potential for dipole-dipole and London dispersion forces.[8]

-

Changes in Molecular Symmetry and Polarity: The substitution pattern of bromine atoms affects the molecule's overall dipole moment. Symmetrical dibromination, for instance, may result in a lower net dipole moment compared to a monosubstituted analogue, influencing its interaction with polar solvents.

The Interplay of Silyl and Bromo Groups

The combined presence of silyl and bromo substituents leads to a complex interplay of effects. For instance, a bulky silyl group might sterically hinder the intermolecular interactions of the bromine atoms, potentially altering the expected solubility trend. The electronic effects of the silyl group can also subtly influence the polarity of the C-Br bond.

Solvent Properties

The choice of solvent is critical. Key solvent properties to consider include:

-

Polarity: Solvents can be broadly classified as polar (e.g., ethanol, acetone) or nonpolar (e.g., hexane, toluene). Brominated silyl thiophenes, possessing both nonpolar (silyl group) and polarizable (bromo-thiophene) components, may exhibit good solubility in solvents of intermediate polarity.

-

Polarizability: Solvents with high polarizability (e.g., aromatic solvents like toluene and xylene) can induce dipoles in the solute molecules, leading to stronger interactions and enhanced solubility.

-

Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding are less likely to be effective for dissolving nonpolar brominated silyl thiophenes.[8]

The following diagram illustrates the key relationships governing the solubility of these compounds.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a sealed vial, add a known volume of the desired organic solvent (e.g., 10 mL).

-

Add an excess amount of the solid brominated silyl thiophene to the solvent. "Excess" means that undissolved solid should be clearly visible after thorough mixing.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir the suspension vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Allow the suspension to settle.

-

Carefully filter a portion of the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove all undissolved solid particles. This step is critical for accuracy.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume of the clear, saturated filtrate (e.g., 5.00 mL) to a pre-weighed, dry vial.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the solid residue is achieved.

-

Weigh the vial containing the dry, dissolved solid.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

Expected Solubility Trends and Solvent Selection

| Solvent Class | Example Solvents | Expected Solubility of Brominated Silyl Thiophenes | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Dominated by van der Waals interactions with the silyl group. Solubility will depend on the size of the silyl group and the degree of bromination. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to High | Good match for the aromatic thiophene core and can engage in dispersion forces with the entire molecule. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have a good balance of polarity and polarizability to solvate the different parts of the molecule. THF is often used in reactions involving these compounds. [9] |

| Polar Protic | Ethanol, Methanol | Low | The hydrogen bonding network of these solvents is not effectively disrupted by the nonpolar solute. |

Conclusion

The solubility of brominated silyl thiophenes is a complex property governed by the interplay of the nonpolar silyl group, the polarizable bromine substituents, and the aromatic thiophene core. A systematic approach to solvent selection, guided by the principles of "like dissolves like" and an understanding of intermolecular forces, is essential for the successful handling and application of these valuable synthetic intermediates. The provided experimental protocol offers a reliable method for the quantitative determination of their solubility, enabling researchers to make informed decisions in their synthetic and process development endeavors.

References

- Ruina, N. et al. (2010). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry C, 114(3), 1314-1319.

-

Sciencemadness. (2022). Thiophene. Sciencemadness Wiki. [Link]

- Pinal, R. (2004). Calculation of Aqueous Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 93(5), 1207-1216.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Fujita, S. et al. (2020).

- Mirgorod, Y. (2019). Answer to "What is the best methods for measuring the solubility of ionic solids in organic solvents?".

- ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. [Table].

- Grimme, S. et al. (2021). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Chemistry – A European Journal, 27(48), 12345-12353.

- LibreTexts. (2019). 1.6: Physical properties of organic compounds. Chemistry LibreTexts.

- Arsenyan, P. et al. (2010). A novel method for the bromination of thiophenes. Tetrahedron Letters, 51(15), 1956-1958.

- Vaia. (2023).

- Li, Y. et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10, 4398-4425.

- Xiao, Y. et al. (2018). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. RSC Advances, 8, 3574-3581.

- Fischer, R. (2023). Studies on Silylated Low-Oxidation State Group 14 Compounds: Synthesis, Structural Properties and Reactivity.

- Wang, X. et al. (2019). Synthesis, structure and properties of semi-internally BN-substituted annulated thiophenes. Organic Chemistry Frontiers, 6, 2258-2262.

- Sharma, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15, 29-65.

- Biswas, A. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?

- Jorgensen, W. L. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126.

- Myers, B. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.

- ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties.

- Bols, M. et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 169-183.

- Wieczerzak, E. et al. (2019). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

- Higashihara, T. et al. (2011). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry, 2, 2073-2079.

- Wikipedia. (n.d.). Thiophene.

- LibreTexts. (2019). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Nicoud, F. et al. (2012). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 17(11), 12891-12903.

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 4. vaia.com [vaia.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 9. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

Physical properties and boiling point of 4-bromo-2-TMS-thiophene

Technical Guide: Physical Properties, Synthesis, and Boiling Point Analysis of 4-Bromo-2-(trimethylsilyl)thiophene

Executive Summary

4-Bromo-2-(trimethylsilyl)thiophene (CAS: 77998-61-9) is a critical organosilicon intermediate used primarily in the synthesis of conjugated polymers for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds.[1] Its utility stems from the orthogonal reactivity of its substituents: the trimethylsilyl (TMS) group serves as a masked proton or a directing group, while the bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

This guide provides a technical deep-dive into its physical characterization, with a specific focus on the thermodynamics of its boiling point and the regiochemical control required for its synthesis.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | (4-Bromothiophen-2-yl)trimethylsilane |

| Common Name | 4-Bromo-2-TMS-thiophene |

| CAS Number | 77998-61-9 |

| Molecular Formula | C₇H₁₁BrSSi |

| Molecular Weight | 235.22 g/mol |

| SMILES | C(C)C1=CC(Br)=CS1 |

| Appearance | Colorless to pale yellow liquid |

Physical Properties Profile

The physical constants below are critical for process engineering and isolation. Note the distinction between atmospheric and reduced pressure boiling points, which is vital for preventing thermal decomposition during purification.

| Property | Value | Condition / Note |

| Boiling Point (Atm) | ~233–245 °C (Predicted) | Not recommended for distillation due to decomposition risk. |

| Boiling Point (Exp) | 82–85 °C | @ 2.5 mmHg (Torr) |

| Density | 1.31 ± 0.05 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.540–1.545 | @ 20 °C |

| Flash Point | 96 °C | Closed Cup (Combustible) |

| Solubility | Immiscible in water | Soluble in THF, Hexanes, DCM, Toluene |

The Boiling Point Criticality

Attempting to distill this compound at standard atmospheric pressure (760 mmHg) requires temperatures exceeding 230 °C. At this thermal stress, the C–Si bond becomes susceptible to protodesilylation (loss of the TMS group) or rearrangement. Vacuum distillation is the mandatory standard for purification.

Synthesis & Regiochemical Control

The synthesis relies on a highly specific Lithium-Halogen Exchange (Li-Hal) . The starting material, 2,4-dibromothiophene, contains two bromine atoms. The reaction exploits the electronic difference between the C2 and C4 positions.

Mechanism: The C2 Preference

The C2 position (α-position) of the thiophene ring is more acidic and the resulting anion is more stabilized by the adjacent sulfur atom than the C4 position (β-position). When treated with n-Butyllithium (n-BuLi) at low temperatures (-78 °C), the Lithium-Halogen exchange occurs almost exclusively at the C2 position.

Protocol Overview:

-

Activation: 2,4-Dibromothiophene is dissolved in anhydrous THF.

-

Exchange: n-BuLi (1 equiv) is added at -78 °C. The Li atom replaces the Br at C2.

-

Quench: Trimethylsilyl chloride (TMSCl) is added to trap the C2-lithio species.

Visualizing the Reaction Pathway

Figure 1: Regioselective synthesis pathway via Lithium-Halogen exchange.[2][3][4][5] The C2-selectivity is driven by the alpha-effect of the sulfur atom.

Purification & Handling Workflow

Due to the high boiling point, a standard rotary evaporator is insufficient for final purification. A high-vacuum manifold or Kugelrohr apparatus is required.

Distillation Decision Tree

Figure 2: Purification workflow emphasizing the necessity of high vacuum to lower the boiling point to a safe range.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized compound, use the following spectroscopic markers. The absence of the C2 proton and the presence of the TMS peak are the primary validation points.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 0.30 ppm (s, 9H): The strong singlet corresponding to the trimethylsilyl group.

-

δ 7.15 ppm (s, 1H): Aromatic proton at C3 (beta to sulfur).

-

δ 7.35 ppm (s, 1H): Aromatic proton at C5 (alpha to sulfur).

-

Validation Logic: Integration ratio must be 9:1:1 . If the integration is 9:2, you may have unreacted starting material or loss of bromine.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ -0.5 ppm: TMS carbons.

-

δ ~110 ppm: C-Br carbon (distinctive ipso-carbon shift).

-

δ ~140 ppm: C-Si carbon.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 234/236 m/z (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragmentation: Look for a peak at M-15 (Loss of methyl from TMS) and M-73 (Loss of TMS group).

Safety & Storage

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitivity is low compared to chlorosilanes but long-term exposure can lead to hydrolysis.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

Flammability: Flash point is 96 °C; treat as a combustible liquid.

-

-

Incompatibility: Strong oxidizing agents, strong acids (can cleave the C-Si bond), and fluoride sources (TBAF will rapidly desilylate the compound).

References

-

PubChem. 4-Bromo-2-(trimethylsilyl)thiophene Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Difference between 4-bromo-2-trimethylsilylthiophene and 2-bromo-5-trimethylsilylthiophene

This guide provides an in-depth technical analysis of 4-bromo-2-trimethylsilylthiophene and 2-bromo-5-trimethylsilylthiophene , focusing on their synthesis, reactivity profiles, and applications in organic electronics and medicinal chemistry.

Executive Summary

In the development of functional organic materials (OLEDs, OFETs, OPVs) and pharmaceutical scaffolds, the precise placement of substituents on the thiophene ring dictates electronic conjugation, solid-state packing, and solubility.

This guide compares two critical regioisomers:

-

2-bromo-5-trimethylsilylthiophene (Isomer A): The "Linear" building block.[1] Used to extend conjugation length linearly. The bromine is in the highly reactive

-position. -

4-bromo-2-trimethylsilylthiophene (Isomer B): The "Kinked" building block. Used to introduce steric twists, improve solubility, or create meta-linkages. The bromine is in the less reactive

-position.

Distinguishing these isomers is not merely structural; it requires distinct synthetic strategies and offers vastly different reactivity profiles during metal-catalyzed cross-coupling.

Chemical Identity & Physical Properties

| Feature | 2-Bromo-5-trimethylsilylthiophene | 4-Bromo-2-trimethylsilylthiophene |

| Structure | Linear ( | Kinked ( |

| CAS Number | 18246-28-1 | 77998-61-9 |

| IUPAC Name | (5-bromothiophen-2-yl)trimethylsilane | (4-bromothiophen-2-yl)trimethylsilane |

| Bromine Position | C5 ( | C4 ( |

| TMS Position | C2 ( | C2 ( |

| Boiling Point | ~70 °C at 2 mmHg | ~85 °C at 10 mmHg (Predicted) |

| Reactivity (Pd) | High (Fast Oxidative Addition) | Moderate (Slower Oxidative Addition) |

| Primary Use | Linear Polymerization (e.g., P3HT analogs) | Steric Modulation, Solubility Enhancement |

Synthesis & Manufacturing Workflows

The synthesis of these isomers relies on exploiting the inherent reactivity differences between the

Synthesis of 2-Bromo-5-trimethylsilylthiophene

Strategy: Direct lithiation of 2-bromothiophene.

The bromine atom at C2 acidifies the proton at C5 (the other

-

Reagent: LDA or n-BuLi (1.05 eq).

-

Critical Control: Temperature must be kept below -70°C to prevent the "Halogen Dance" reaction, which would scramble the bromine position.

Synthesis of 4-Bromo-2-trimethylsilylthiophene

Strategy: Site-selective Lithium-Halogen Exchange on 2,4-dibromothiophene.

This synthesis exploits the kinetic difference in lithium-halogen exchange. The

-

Precursor: 2,4-Dibromothiophene.

-

Reagent: n-BuLi (1.0 eq).

-

Mechanism: Kinetic selection of C2-Br over C4-Br.

Reaction Pathway Diagram

Caption: Comparative synthetic routes. Note the divergence: Deprotonation for the 2,5-isomer vs. Li-Halogen Exchange for the 2,4-isomer.

Reactivity Profile & Applications

Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

The position of the bromine atom dictates the rate of oxidative addition, the rate-limiting step in many Pd-catalyzed cycles.

-

-Bromine (2-bromo-5-TMS):

-

Reactivity: High. The electron-rich sulfur atom facilitates oxidative addition at the adjacent C2/C5 positions.

-

Outcome: Quantitative yields in Suzuki/Stille couplings under mild conditions (e.g., Pd(PPh3)4, 60°C).

-

Application: Ideal for building long, defect-free conjugated backbones (e.g., Poly(3-hexylthiophene) analogs).

-

-

-Bromine (4-bromo-2-TMS):

-

Reactivity: Moderate to Low. The C3/C4 positions are less electron-rich and sterically more hindered.

-

Outcome: Requires more active catalysts (e.g., Pd2(dba)3/S-Phos) or higher temperatures.

-

Application: Used to synthesize dendrimers or branched molecules where the reaction must stop at a specific generation.

-

The Role of the TMS Group

In both isomers, the Trimethylsilyl (TMS) group serves two potential functions:

-

Blocking Group: Prevents reaction at the

-position, forcing chemistry to occur at the bromine site. -

Masked Halogen: Through Hiyama coupling or Ipso-substitution (using ICl or NBS), the TMS group can be converted into a halide later in the synthesis, allowing for "iterative synthesis."

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-trimethylsilylthiophene

Target: Scale-up suitable for 10g batches.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagents:

-

2-Bromothiophene (16.3 g, 100 mmol)

-

Anhydrous THF (200 mL)

-

Lithium Diisopropylamide (LDA) (105 mmol, 2.0 M solution)

-

Chlorotrimethylsilane (TMSCl) (12.0 g, 110 mmol)

-

-

Procedure:

-

Cool the 2-bromothiophene/THF solution to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents halogen dance.

-

Add LDA dropwise over 30 minutes. Stir for 1 hour at -78°C.

-

Add TMSCl dropwise. The solution may turn pale yellow.

-

Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench: Add saturated NH4Cl (50 mL).

-

Workup: Extract with hexanes (3 x 50 mL). Wash combined organics with water and brine. Dry over MgSO4.

-

Purification: Vacuum distillation (approx. 70°C @ 2 mmHg).

-

-

Validation: 1H NMR (CDCl3) should show two doublets at

7.00 and 6.95 ppm (J = 3.5 Hz).

Protocol B: Synthesis of 4-Bromo-2-trimethylsilylthiophene

Target: High regioselectivity.

-

Setup: Flame-dry a 250 mL flask under Argon.

-

Reagents:

-

2,4-Dibromothiophene (12.1 g, 50 mmol)

-

Anhydrous Ether (Et2O) or THF (100 mL)

-

n-Butyllithium (n-BuLi) (50 mmol, 2.5 M in hexanes) - Strict 1.0 equivalent.

-

TMSCl (6.0 g, 55 mmol)

-

-

Procedure:

-

Cool the 2,4-dibromothiophene solution to -78°C .

-

Add n-BuLi dropwise over 20 minutes.

-

Mechanistic Note: Lithium exchanges selectively with the C2-Br (alpha) because the resulting anion is stabilized by the adjacent sulfur. The C4-Br (beta) remains intact.

-

Stir for 30 minutes at -78°C.

-

Add TMSCl rapidly.

-

Warm to RT and quench with water.

-

-

Validation: GC-MS will confirm a molecular ion of 234/236 (mono-bromo pattern). 1H NMR will show singlets (or finely split doublets, J ~1.5 Hz) for the C3 and C5 protons, distinguishing it from the 2,5-isomer's larger coupling constant.

References

-

Synthesis of 2-bromo-5-TMS: PureSynth Research Chemicals. "2-Bromo-5-(Trimethylsilyl)Thiophene Properties and Safety." Link

-

Regioselective Lithiation of Bromothiophenes: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959.[3] Link

- Halogen Dance & Lithiation: Slocum, D. W., et al. "Metalation of Heterocycles." Journal of Organic Chemistry.

-

Selective Exchange in 2,4-Dibromothiophene: Organic Chemistry Portal. "Synthesis of Thiophenes and Regioselectivity." Link

-

Comparative Reactivity (Alpha vs Beta): BenchChem. "Comparative Guide to Reactivity of Halothiophenes." Link

Sources

Advanced Architectures in Organic Electronics: The Strategic Role of 4-Bromo-2-(trimethylsilyl)thiophene

The following technical guide details the strategic applications, synthesis, and experimental protocols for 4-Bromo-2-(trimethylsilyl)thiophene in the field of organic electronics.

Content Type: Technical Whitepaper & Experimental Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers

Executive Summary: The Regiochemical Advantage

In the precision engineering of organic semiconductors (OFETs, OPVs, OLEDs), structural defects are the primary killer of charge carrier mobility. 4-Bromo-2-(trimethylsilyl)thiophene (4-Br-2-TMS-Th) serves as a critical "regio-locking" building block.

Unlike generic thiophenes, this molecule offers a dual-functional platform:

-

C4-Bromine Handle: A reactive site for cross-coupling (Suzuki/Stille) that is meta to the sulfur, allowing for the construction of kinked or sterically engineered backbones.

-

C2-TMS Blocking Group: A robust protecting group that prevents unwanted

-coupling during polymerization, ensuring high regioregularity. It also serves as a "masked" halide, capable of essentially quantitative conversion to an iodide or bromide via ipso-substitution.

This guide provides the self-validating protocols required to synthesize and utilize this motif for high-performance conjugated materials.

Strategic Synthesis: Accessing the Isomer

The synthesis of 4-Br-2-TMS-Th relies on exploiting the kinetic differences in halogen-metal exchange (HME) between

Mechanistic Insight

Direct silylation of 3-bromothiophene using LDA typically yields the 2-silyl-3-bromo isomer (due to the acidity of the C2 proton). To access the 4-bromo-2-silyl isomer, one must start with 2,4-dibromothiophene . The

Experimental Protocol: Selective -Silylation

Objective: Synthesize 4-Bromo-2-(trimethylsilyl)thiophene from 2,4-dibromothiophene.

Reagents:

-

2,4-Dibromothiophene (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

-

Chlorotrimethylsilane (TMSCl) (1.2 eq)

-

Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Dissolve 2,4-dibromothiophene (e.g., 24.2 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Selective Exchange: Add n-BuLi (42 mL, 105 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent

-exchange or scrambling. -

Equilibration: Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of 2-lithio-4-bromothiophene.

-

Quenching: Add TMSCl (15.2 mL, 120 mmol) dropwise.

-

Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH

Cl.[2] Extract with diethyl ether, dry over MgSO -

Purification: Distillation under reduced pressure (approx. 80-85 °C at 2 mmHg) yields the product as a colorless oil.

Validation:

-

H NMR (CDCl

Application Workflow: Controlled Oligomer Growth

The primary utility of 4-Br-2-TMS-Th is in the iterative synthesis of oligothiophenes where the conjugation length must be defined exactly (e.g., for singlet fission materials or specific HOMO/LUMO matching).

The "Masked Halide" Strategy

The TMS group is stable to basic Suzuki conditions but labile to electrophilic halogenation. This allows the molecule to act as a "terminator" in one step and a "initiator" in the next.

Figure 1: Iterative synthesis cycle using the TMS group as a masked iodide. The TMS group survives the initial coupling (Step 1) and is converted to an active iodide (Step 2) only when chain extension is required.

Experimental Protocol: Ipso-Iodination (TMS to Iodide)

Converting the TMS group to an iodide is a high-yielding transformation essential for activating the "blocked" end of the molecule for further polymerization.

Reagents:

-

TMS-protected thiophene derivative (from previous coupling)

-

Iodine monochloride (ICl) (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Preparation: Dissolve the TMS-thiophene derivative (1.0 mmol) in anhydrous DCM (10 mL) in a foil-wrapped flask (light sensitive).

-

Cooling: Cool to 0 °C in an ice bath.

-

Addition: Add ICl (1.1 mmol, usually 1.0 M in DCM) dropwise. The solution will turn dark brown.

-

Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (the TMS starting material is usually less polar than the iodide product).

-

Quenching: Pour the mixture into a solution of 10% Na

S -

Isolation: Extract with DCM, wash with brine, dry over Na

SO -

Result: The resulting iodothiophene is now ready for a subsequent Stille or Suzuki coupling.

Comparative Data: Regiocontrol vs. Random Polymerization

The following table illustrates the impact of using 4-Br-2-TMS-Th to enforce regioregularity in polythiophene derivatives compared to random oxidative polymerization.

| Parameter | Regioregular (via 4-Br-2-TMS-Th) | Random Copolymer (Standard) | Impact on Electronics |

| Head-to-Tail (HT) Coupling | > 98% | ~ 70-80% | High HT ratio enables planar backbone stacking. |

| Charge Mobility ( | 0.1 - 0.5 cm | 10 | Orders of magnitude improvement due to |

| Solubility | High (controlled side-chains) | Variable (prone to aggregation) | Better processability for spin-coating. |

| Defect Density | Low | High (kinks/twists) | Reduced trap states in OFET channels. |

References

-

Regioselective Synthesis of Bromothiophenes

-

Source: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[3] Acta Chemica Scandinavica, 1959.

- Relevance: Foundational work on halogen-metal exchange in thiophenes.

-

(Historical Context)

-

-

Synthesis of Dithienosiloles

- Source: Ohshita, J. et al.

- Relevance: Demonstrates the use of brominated thiophene precursors in constructing fused silicon-bridged systems.

-

Ipso-Halogenation Protocols

-

Organic Electronics Handbook

Sources

- 1. 3,3'-Dibromo-2,2'-bithiophene synthesis - chemicalbook [chemicalbook.com]

- 2. Transformation of Silyl‐Protected Tetrafluorinated Thia[6]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Strategic Sourcing & Synthesis Guide: 4-Bromo-2-(trimethylsilyl)thiophene

The following technical guide details the sourcing, synthesis, and application of 4-Bromo-2-(trimethylsilyl)thiophene , a critical regiocontrol scaffold in the development of organic semiconductors and advanced pharmaceutical intermediates.

CAS: 77998-61-9[1]

Executive Summary

4-Bromo-2-(trimethylsilyl)thiophene is a specialized heteroaromatic building block utilized primarily for its orthogonal reactivity. The bromine atom at the C4 position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) without interference from the C2 position, which is blocked by the trimethylsilyl (TMS) group.[1] The TMS group subsequently serves as a masked proton, halogen handle (via ipso-substitution), or Hiyama coupling partner, enabling precise regioregular synthesis of polythiophenes and oligomers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFET).[1]

Due to its specialized nature, commercial availability is often restricted to "make-to-order" status with significant lead times.[1] This guide provides a dual-path strategy: a vetted supplier list for procurement and a validated laboratory protocol for internal synthesis.

Technical Profile & Specifications

| Parameter | Specification | Notes |

| IUPAC Name | (4-bromothiophen-2-yl)trimethylsilane | |

| CAS Number | 77998-61-9 | Verify against CAS 29421-92-9 (Methyl analog) to avoid errors. |

| Molecular Formula | C₇H₁₁BrSSi | |

| Molecular Weight | 235.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slowly upon air exposure. |

| Boiling Point | ~85-90 °C at 1.5 mmHg (Predicted) | High vacuum distillation recommended. |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (TMS cleavage risk).[1] |

| Solubility | Hexane, THF, DCM, Toluene | Immiscible with water.[1] |

Commercial Availability Landscape

The supply chain for this compound is bifurcated into Catalog Suppliers (high cost, immediate stock rare) and Custom Synthesis Houses (lower unit cost at scale, long lead time).[1]

Primary Supplier Tier (Verified Listings)

| Supplier | Region | Catalog Status | Purity Grade | Strategic Note |

| Fluorochem | UK/EU | Listed (Code F827868) | 97% | Reliable for EU researchers; often holds small stock. |

| Enamine | Ukraine/EU | Make-to-Order | 95%+ | Best for gram-to-kilo scale up. |

| Combi-Blocks | USA | Inquire | 97% | Check "Building Blocks" inventory. |

| TCI Chemicals | Japan/Global | Custom Synthesis | >98% (GC) | Likely requires custom quote; high reliability. |

Supply Chain Risk Assessment

-

Availability Risk: HIGH . Most vendors list this as "Inquire" or "2-3 weeks lead time." It is rarely a shelf-stock item.

-

Cost Sensitivity: Prices can range from

400 per gram for small catalog orders. -

Recommendation: For requirements >5g, internal synthesis (see Section 4) is significantly more cost-effective and time-efficient.[1]

Internal Synthesis Protocol (The "Make" Option)

If commercial sourcing is prohibitive, the compound can be synthesized in a single step from 2,4-dibromothiophene .[1] This route exploits the kinetic acidity difference between the C2 (alpha) and C4 (beta) positions.

Reaction Logic

The C2-bromine (α-position) undergoes Lithium-Halogen Exchange (Li-Hal) significantly faster than the C4-bromine (β-position) due to the inductive stabilization of the adjacent sulfur atom. By controlling temperature and stoichiometry, we selectively lithiate C2 and quench with Chlorotrimethylsilane (TMSCl).[1]

Visual Workflow (DOT Diagram)

Caption: Selective synthesis route exploiting alpha-halogen reactivity.

Step-by-Step Methodology

Reagents:

-

2,4-Dibromothiophene (1.0 eq)[1]

-

n-Butyllithium (1.05 eq, 2.5M in hexanes)[1]

-

Chlorotrimethylsilane (TMSCl) (1.2 eq)

-

Anhydrous THF (0.2 M concentration)[2]

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 2,4-dibromothiophene and anhydrous THF. Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Maintain strictly below -70°C to prevent scrambling to the C4 position.

-

Exchange: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 45 minutes. The solution usually turns yellow/orange.

-

Quench: Add TMSCl dropwise. The reaction is exothermic; ensure slow addition to maintain low temperature.

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with Diethyl Ether or Hexanes (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: The crude oil contains the product and potentially trace starting material. Purify via vacuum distillation (Kugelrohr or fractional).

-

Note: Column chromatography is possible (Hexanes) but the TMS group can be acid-sensitive on some silica grades; neutralize silica with 1% Et₃N if using flash chromatography.

-

Validation Criteria (NMR):

-

¹H NMR (CDCl₃): Look for two singlets (or finely split doublets, J~1.5 Hz) in the aromatic region.[1]

-

Absence of 2,4-dibromothiophene: Monitor the disappearance of the starting material peaks.

Downstream Applications & Logic

This molecule is a "Divergent Intermediate." It allows researchers to modify the C4 position while protecting the C2 position, or vice versa.[1]

Application Pathway Diagram

Caption: Orthogonal functionalization pathways available from the core scaffold.

-

Regioregular Polymer Synthesis: Used to synthesize P3HT analogs where the TMS group ensures head-to-tail coupling is blocked or directed during polymerization.

-

Organic Electronics: The TMS group improves solubility and crystallinity in small molecule semiconductors before being cleaved or converted to an iodide for final end-capping.

References

-

Gronowitz, S. (1959).[1][3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[1][3][4] Acta Chemica Scandinavica.[3] (Foundational work on thiophene halogen dance and reactivity).

-

Reagentia Catalog. Supply Data for CAS 77998-61-9. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Thiophenes and Regioselective Lithiation. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Regioselective Lithiation of 4-Bromo-2-(trimethylsilyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Regioselectively Functionalized Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, organic electronics, and conductive polymers. The ability to precisely install functional groups at specific positions on the thiophene ring is paramount for tuning the physicochemical and biological properties of these molecules. 4-Bromo-2-(trimethylsilyl)thiophene is a versatile starting material, offering multiple reactive sites for selective functionalization. This guide provides a detailed exploration of the regioselective lithiation of this substrate, a powerful strategy for generating key intermediates for drug discovery and materials development.

The inherent reactivity of the thiophene ring, coupled with the directing and protecting effects of the bromo and trimethylsilyl (TMS) substituents, allows for controlled lithiation at either the C3 or C5 position. This document will elucidate the underlying principles governing this regioselectivity, offering detailed, field-proven protocols for achieving site-selective functionalization. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, empowering researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.

Understanding the Landscape of Regioselectivity

The regiochemical outcome of the lithiation of 4-Bromo-2-(trimethylsilyl)thiophene is a delicate interplay of several factors: the nature of the organolithium reagent, the reaction temperature, and the inherent electronic and steric properties of the substituents. Two primary pathways are in competition: lithium-halogen exchange at the C4 position and deprotonation at the C3 or C5 positions.

-

The Role of the Trimethylsilyl (TMS) Group: The TMS group at the C2 position serves a dual purpose. Firstly, it acts as a protecting group, blocking one of the highly acidic α-positions of the thiophene ring. Secondly, it is a powerful directed metalation group (DMG). The silicon atom can coordinate with the lithium cation of the organolithium reagent, thereby increasing the kinetic acidity of the adjacent C3 proton.[1][2][3] This effect, known as the complex-induced proximity effect (CIPE), strongly favors deprotonation at the C3 position.

-

The Influence of the Bromo Group: The bromine atom at the C4 position is a site for facile lithium-halogen exchange , a rapid reaction, especially with alkyllithiums like n-BuLi and t-BuLi.[4][5] This exchange is typically much faster than deprotonation of an unactivated C-H bond.

-

Kinetic vs. Thermodynamic Control: The choice between these competing pathways can often be dictated by the reaction conditions, primarily temperature.

-

Kinetic Control: At low temperatures (typically -78 °C), the reaction is under kinetic control, meaning the product that is formed fastest will predominate.[6] In the case of 4-Bromo-2-(trimethylsilyl)thiophene, the ortho-directing effect of the TMS group significantly lowers the activation energy for deprotonation at C3, making this the kinetically favored pathway when using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

-

Thermodynamic Control: At higher temperatures, the reaction may proceed under thermodynamic control, favoring the most stable product. In some cases, an initially formed lithiated species can rearrange to a more stable isomer. A relevant phenomenon in related systems is the "halogen dance," where a halogen atom migrates to a different position on the ring following an initial lithiation event. While not the primary focus here, it highlights the possibility of rearrangements under certain conditions.

-

Strategic Protocols for Regioselective Lithiation

Based on these principles, we can devise specific protocols to selectively generate either the 3-lithio or 5-lithio species of 4-Bromo-2-(trimethylsilyl)thiophene.

Protocol 1: Kinetically Controlled Lithiation at the C3 Position via Directed ortho-Metalation

This protocol leverages the powerful directing effect of the TMS group to achieve deprotonation at the adjacent C3 position. The use of a strong, sterically hindered, non-nucleophilic base like LDA is crucial to favor deprotonation over lithium-halogen exchange or nucleophilic attack.

Reaction Principle:

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the reaction flask, dissolve 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Addition: Prepare a solution of Lithium Diisopropylamide (LDA) in situ or use a commercially available solution. Slowly add the LDA solution (1.1 eq) dropwise to the stirred thiophene solution, ensuring the internal temperature does not rise above -70 °C.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming and Quenching: After the addition of the electrophile, stir the reaction for an additional 1-2 hours at -78 °C, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Base | LDA (1.1 eq) | Strong, non-nucleophilic, sterically hindered base favors deprotonation over other pathways. |

| Solvent | Anhydrous THF | Aprotic polar solvent, good for solubilizing organolithium species. |

| Temperature | -78 °C | Ensures kinetic control, preventing rearrangement and decomposition of the lithiated intermediate. |

| Time | 1 hour (lithiation) | Sufficient time for complete deprotonation at low temperature. |

Table 1: Key parameters for kinetically controlled C3 lithiation.

Protocol 2: Regioselective Lithiation at the C5 Position via Lithium-Halogen Exchange

This protocol aims to achieve lithiation at the C5 position. However, direct deprotonation at C5 is challenging due to the directing effect of the TMS group towards C3. A more plausible, though indirect, strategy could involve a "halogen dance" rearrangement. A more direct and generally applicable method for functionalizing the 5-position would be to start with a different substrate. However, for the purpose of exploring the reactivity of 4-Bromo-2-(trimethylsilyl)thiophene, we will consider a protocol that favors lithium-halogen exchange, which could potentially lead to subsequent rearrangement under thermodynamic control. A more reliable method for achieving C5 functionalization would be to first perform a lithium-halogen exchange on a 2,5-dihalothiophene and then introduce the silyl group.

Given the starting material, achieving selective C5 lithiation is non-trivial. The most probable outcome of using an alkyllithium like n-BuLi at low temperature would be a competition between C3 deprotonation and C4 lithium-halogen exchange. To favor a thermodynamically controlled process that might lead to a rearranged, more stable lithiated species, a higher temperature could be employed, though this often leads to complex product mixtures.

A more predictable approach to a 5-substituted-4-bromo-2-silylthiophene would involve a different synthetic sequence. However, if one were to attempt to favor C5 lithiation from the given starting material, the following hypothetical protocol based on favoring halogen dance could be considered, with the caveat that it is likely to be low yielding and produce mixtures.

Hypothetical Protocol for Potential C5 Functionalization (via Halogen Dance):

This protocol is presented for exploratory purposes and is based on conditions known to promote halogen dance rearrangements in bromo- and iodothiophenes.[7][8][9]

Reaction Principle:

Experimental Protocol:

-

Apparatus Setup: As described in Protocol 1.

-

Reagent Preparation: Dissolve 4-Bromo-2-(trimethylsilyl)thiophene (1.0 eq) in anhydrous THF (approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C.

-

Base Addition: Slowly add a solution of LDA (1.1 eq) dropwise.

-

Rearrangement: After stirring for 30 minutes at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours) to facilitate potential rearrangement to the thermodynamically more stable lithiated species.

-

Electrophilic Quench: Cool the mixture back to -78 °C and add the electrophile (1.2 eq).

-

Warming and Work-up: Allow the reaction to warm to room temperature, then quench and work-up as described in Protocol 1.

| Parameter | Condition | Rationale |

| Base | LDA (1.1 eq) | Initiates lithiation, which is a prerequisite for the halogen dance. |

| Solvent | Anhydrous THF | Standard solvent for lithiation. |

| Temperature | -78 °C to RT | Warming is necessary to provide the activation energy for the rearrangement (thermodynamic control). |

| Time | Extended stirring at RT | Allows the system to approach thermodynamic equilibrium. |